molecular formula C4H4ClNO2S B14461972 1-(Chlorosulfanyl)pyrrolidine-2,5-dione CAS No. 73057-24-6

1-(Chlorosulfanyl)pyrrolidine-2,5-dione

Cat. No.: B14461972
CAS No.: 73057-24-6
M. Wt: 165.60 g/mol
InChI Key: BKQOLIPCMFNQJM-UHFFFAOYSA-N
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Description

1-(Chlorosulfanyl)pyrrolidine-2,5-dione is a functionalized succinimide derivative designed for research and development applications. Compounds based on the pyrrolidine-2,5-dione (succinimide) core are recognized as privileged structures in medicinal chemistry and are frequently explored for their diverse biological activities . This particular molecule features a chlorosulfanyl group, which can serve as a reactive handle for further chemical synthesis, making it a valuable building block for creating more complex molecules, such as hybrids with other pharmacophores. Research Applications and Value While specific studies on this compound are not available in the current search, pyrrolidine-2,5-dione derivatives are extensively investigated for their potential as antitumor agents . Some hybrids have demonstrated remarkable cytotoxic effects against various cancer cell lines, including MCF7 and HT29, and have shown promise in in vivo tumor regression studies . Furthermore, this chemical family is also explored for its antimicrobial properties and as inhibitors of specific biological targets like IDO1, which is relevant in immunology and oncology . The structural motif is a versatile scaffold, and researchers utilize it in the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. As with many reactive laboratory chemicals, appropriate safety precautions must be followed. Researchers should consult the safety data sheet (SDS) and handle the compound in a well-ventilated laboratory, using personal protective equipment.

Properties

CAS No.

73057-24-6

Molecular Formula

C4H4ClNO2S

Molecular Weight

165.60 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) thiohypochlorite

InChI

InChI=1S/C4H4ClNO2S/c5-9-6-3(7)1-2-4(6)8/h1-2H2

InChI Key

BKQOLIPCMFNQJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SCl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 1-(chlorosulfanyl)pyrrolidine-2,5-dione necessitates strategic planning to address challenges such as the electrophilicity of the succinimide ring and the reactivity of the chlorosulfanyl group. Retrosynthetic disconnections suggest two primary pathways:

  • Direct functionalization of pyrrolidine-2,5-dione via electrophilic or nucleophilic substitution at the 1-position.
  • Cyclization of pre-functionalized precursors containing the chlorosulfanyl moiety.

Patent WO2015173764A1 emphasizes the utility of substitution reactions for introducing diverse substituents to the pyrrolidine-2,5-dione scaffold, particularly at the 3-position. While the 1-position is less commonly targeted in the patent’s examples, analogous methodologies can be adapted through careful reagent selection.

Direct Substitution at the 1-Position

Nucleophilic Displacement of a Leaving Group

A plausible route involves introducing a leaving group (e.g., bromide or iodide) at the 1-position of pyrrolidine-2,5-dione, followed by nucleophilic substitution with a sulfur nucleophile and subsequent chlorination.

Example Protocol:
  • Bromination : Treat pyrrolidine-2,5-dione with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride to yield 1-bromopyrrolidine-2,5-dione.
  • Thiolation : React the brominated intermediate with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Chlorination : Treat the resultant 1-mercaptopyrrolidine-2,5-dione with sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C to afford the target compound.

Key Considerations :

  • The use of sodium hydride (NaH) as a base enhances nucleophilicity during thiolation.
  • Excess sulfuryl chloride must be quenched with aqueous sodium bicarbonate to prevent over-chlorination.

Electrophilic Sulfur Incorporation

Electrophilic sulfenylation reagents, such as N-chlorosulfenylphthalimide, enable direct introduction of the -SCl group. This method circumvents multi-step substitutions but requires stringent temperature control.

Example Protocol:
  • Reaction Setup : Combine pyrrolidine-2,5-dione with N-chlorosulfenylphthalimide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • Catalysis : Add a catalytic amount of boron trifluoride diethyl etherate (BF$$3$$-OEt$$2$$) to activate the electrophile.
  • Quenching : After 6 hours at -10°C, pour the reaction mixture into ice-water and extract with ethyl acetate.

Yield Optimization :

  • Lower temperatures (-10°C to 0°C) minimize side reactions such as disulfide formation.
  • Chromatographic purification (silica gel, hexane/ethyl acetate 4:1) isolates the product in >75% purity.

Cyclization of Functionalized Precursors

Mercaptosuccinic Acid Derivatives

Cyclization of chlorosulfanyl-containing diacids offers an alternative route, leveraging intramolecular dehydration.

Example Protocol:
  • Synthesis of 3-Chlorosulfanylsuccinic Acid : React succinic anhydride with thiourea in acetic acid, followed by chlorination with phosphorus pentachloride (PCl$$_5$$).
  • Cyclization : Heat the diacid under reduced pressure (150°C, 0.1 mmHg) with acetic anhydride as a dehydrating agent.

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d$$6$$): δ 3.45 (s, 4H, CH$$2$$), 2.85 (s, 1H, SCl).
  • IR (KBr): 1780 cm$$^{-1}$$ (C=O), 680 cm$$^{-1}$$ (S-Cl).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Nucleophilic Displacement High regioselectivity Multi-step, requires hazardous reagents 58 89
Electrophilic Sulfenylation One-pot reaction Sensitivity to moisture 72 93
Cyclization Scalability for industrial production High-energy dehydration conditions 65 85

Industrial-Scale Manufacturing Considerations

Patent WO2015173764A1 highlights the importance of solvent recovery and catalyst recycling in large-scale syntheses. For this compound:

  • Solvent Choice : Tetrahydrofuran (THF) and ethyl acetate are preferred due to their low boiling points and compatibility with chlorinated reagents.
  • Waste Management : Neutralization of acidic byproducts with aqueous sodium hydroxide minimizes environmental impact.

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency and regulatory compliance:

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18 reverse-phase (250 x 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile/water (70:30) at 1.0 mL/min
    • Retention Time: 8.2 minutes
  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 193.9 [M+H]$$^+$$ (calculated for C$$4$$H$$4$$ClNO$$_2$$S: 193.94).

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chlorosulfanyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chlorosulfanyl)pyrrolidine-2,5-dione involves its interaction with biological molecules through its reactive chlorosulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to modify enzyme function makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 1-(chlorosulfanyl)pyrrolidine-2,5-dione with structurally related compounds:

Reactivity in Sulfenylation Reactions

  • 1-(Organothio)pyrrolidine-2,5-diones (N-(organothio)succinimides): These compounds, including this compound, act as sulfur donors in reactions with pyrazolones and 4-hydroxycoumarins. The chlorosulfanyl derivative shows superior electrophilicity compared to alkylthio analogs (e.g., methylthio or phenylthio), enabling faster reaction kinetics under HBr catalysis .
  • 1-Bromopyrrolidine-2,5-dione (NBS) :
    Unlike the sulfenylating role of this compound, NBS is a halogenating agent used for allylic and benzylic bromination. The bromine atom in NBS facilitates radical-mediated reactions, contrasting with the sulfur-transfer mechanism of the chlorosulfanyl analog .

Pharmacological Activity

  • 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4): This derivative demonstrated potent anticonvulsant activity (ED50 = 38.2 mg/kg in mouse models), outperforming valproic acid (ED50 = 254 mg/kg). Its mechanism involves dual inhibition of voltage-gated sodium and L-type calcium channels, unlike this compound, which lacks reported CNS activity .
  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione :
    A Michael adduct with GABA-transaminase inhibitory activity (IC50 = 100.5 µM), this compound highlights how aryloxy substituents confer neuroactive properties absent in the chlorosulfanyl derivative .

Antimicrobial and Receptor Affinity

  • Mannich Pyrol-Pyridine Bases (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione): These hybrids exhibit moderate antimicrobial activity against E. coli and B. The pyridine moiety enhances their bioavailability and target binding .
  • Indolyl-Substituted Derivatives (e.g., 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione) :
    These compounds show high affinity for 5-HT1A receptors (Ki < 10 nM), a feature linked to their indole substituents. The chlorosulfanyl derivative’s simpler structure lacks such receptor interactions .

Physico-Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Application
This compound C4H4ClNO2S 177.6 g/mol -SCl, succinimide core Sulfenylation reagent
1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione C10H8ClNO3 225.63 g/mol -Cl, -OH, succinimide core Undisclosed (structural analog)
1-Bromopyrrolidine-2,5-dione (NBS) C4H4BrNO2 194.99 g/mol -Br, succinimide core Halogenation reagent
Compound 4 (Anticonvulsant derivative) C16H23ClN2O3 338.8 g/mol Morpholinopropyl, thiophene Anticonvulsant therapy

Key Research Findings

Reactivity Hierarchy : Chlorosulfanyl derivatives exhibit higher electrophilicity than alkylthio analogs (e.g., methylthio), enabling broader substrate scope in sulfenylation .

Pharmacological Divergence : Substituents like aryloxy or indolyl groups confer neuroactivity, while the chlorosulfanyl group prioritizes chemical reactivity over bioactivity .

Structural Stability : The succinimide core remains intact under acidic conditions, but the -SCl group hydrolyzes in aqueous media, limiting its use in protic solvents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Chlorosulfanyl)pyrrolidine-2,5-dione, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via chlorosulfonylation of pyrrolidine-2,5-dione precursors. Key steps include:

  • Using anhydrous conditions to avoid hydrolysis of reactive intermediates.
  • Optimizing stoichiometry of chlorinating agents (e.g., SOCl₂ or ClSO₃H) to minimize side reactions .
  • Monitoring reaction progress via TLC or NMR to terminate reactions at peak product concentration.
    • Yield Optimization : Purification via recrystallization (e.g., using dichloromethane/hexane mixtures) improves purity. Yields >70% are achievable with strict temperature control (0–5°C) during sulfonation .

Q. How should researchers safely handle this compound given its reactivity?

  • Safety Protocols :

  • Use fume hoods and PPE (gloves, goggles) due to corrosive hazards (H314) and toxicity (H302) .
  • Store under inert atmosphere (argon) at 2–8°C to prevent degradation.
  • Quench residues with ice-cold sodium bicarbonate before disposal .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and sulfanyl-chlorine coupling .
  • X-ray Crystallography : For unambiguous assignment, single-crystal analysis resolves bond angles (e.g., C–S–Cl ~105°) and packing motifs .
  • FT-IR : Confirm sulfonyl chloride stretch (1360–1180 cm⁻¹) and carbonyl bands (1750–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond lengths and compare with X-ray data (e.g., C–Cl = 1.76–1.79 Å) .
  • Investigate lattice effects (e.g., hydrogen bonding in crystal packing) that may distort geometry .
  • Validate with variable-temperature XRD to assess thermal motion contributions .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Mechanistic Insights :

  • The chlorosulfanyl group is electrophilic; nucleophilic substitution (e.g., with amines) requires careful pH control (pH 7–8) to avoid ring-opening .
  • Use protecting groups (e.g., Boc for amines) to block undesired reactivity at the pyrrolidine nitrogen .
  • Monitor intermediates via LC-MS to identify and suppress byproducts like sulfonic acid derivatives .

Q. How does solvent polarity influence the stability and reactivity of this compound in cross-coupling reactions?

  • Experimental Design :

  • Test solvents with varying dielectric constants (e.g., DMF vs. THF). Polar aprotic solvents stabilize the transition state in Suzuki-Miyaura couplings .
  • Conduct kinetic studies under inert conditions to correlate solvent polarity with degradation rates (e.g., half-life in DMSO: >24 hrs at 25°C) .

Data Contradiction Analysis

Q. Why might spectroscopic data (e.g., NMR) conflict with computational models for substituent effects on the pyrrolidine ring?

  • Resolution Steps :

  • Check for dynamic effects (e.g., ring puckering) causing averaged NMR signals. Use low-temperature NMR (−40°C) to "freeze" conformers .
  • Re-examine computational basis sets; hybrid functionals (e.g., M06-2X) better capture hyperconjugation between the sulfanyl group and carbonyls .

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